LPA3 Antagonist Potency: 4.3-Fold Improvement Over Parent Compound 5 in Single-Point Inhibition
In a head-to-head single-point screen at 10 µM, Compound 9 (the target compound) inhibited LPA3-mediated calcium mobilization by 43%, compared to only 10% inhibition for the parent hit Compound 5 ([5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2-isoindol-2-yl]acetic acid) [1]. This represents a 4.3-fold improvement in efficacy. Note: Compound 9 was not advanced to full dose-response IC50 determination in the primary publication; full IC50 curves were generated only for Compounds 20 (IC50 = 752 nM) and 12 (IC50 = 2992 nM) [1]. Users requiring confirmed IC50 values should consider Compounds 20 or 12.
| Evidence Dimension | LPA3 receptor antagonism (single-point % inhibition at 10 µM) |
|---|---|
| Target Compound Data | 43% inhibition at 10 µM |
| Comparator Or Baseline | Compound 5 (parent hit): 10% inhibition at 10 µM |
| Quantified Difference | +33 percentage points; 4.3-fold improvement |
| Conditions | Ca2+ mobilization assay; LPA3 receptor activated by 200 nM LPA; 10 µM test compound; RH7777 cells |
Why This Matters
For screening campaigns requiring LPA3 antagonists with >40% inhibition at screening concentration, Compound 9 meets the threshold while the parent Compound 5 does not, directly impacting hit triage decisions.
- [1] Fells JI, Tsukahara R, Liu J, Tigyi G, Parrill AL. Structure-based drug design identifies novel LPA3 antagonists. Bioorg Med Chem. 2009 Nov 1;17(21):7457-64. Table 3. View Source
